4-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
Description
Properties
Molecular Formula |
C14H21ClN2O2S2 |
|---|---|
Molecular Weight |
348.9 g/mol |
IUPAC Name |
tert-butyl 4-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21ClN2O2S2/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)20-9-11-8-16-12(15)21-11/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
SBJXXINIKQAVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SCC2=CN=C(S2)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Key Raw Materials and Intermediates
| Raw Material/Intermediate | Role in Synthesis | Source/Preparation Notes |
|---|---|---|
| 4-Piperidinecarboxylic acid tert-butyl ester | Starting piperidine scaffold with Boc protection | Commercially available or prepared via Boc protection of piperidine |
| 2-Chloro-thiazole-5-methyl halide (e.g., bromide or chloride) | Electrophilic thiazole derivative for substitution | Prepared by halogenation of 2-chloro-thiazole-5-methyl alcohol or aldehyde |
| Thiol or sulfide nucleophile | To form the sulfanyl bond | May be introduced via thiolate anion generated in situ |
| Bases (e.g., potassium carbonate, sodium hydride) | To deprotonate thiol and facilitate substitution | Commonly used to promote nucleophilic substitution |
| Solvents (e.g., dimethylformamide, tetrahydrofuran) | Medium for reaction | Selected based on solubility and reaction compatibility |
Detailed Preparation Steps
Step 1: Synthesis of 4-(Thiol or Sulfanyl)-piperidine Intermediate
- Starting from 4-piperidinecarboxylic acid tert-butyl ester , the 4-position is activated for nucleophilic substitution.
- A thiol or sulfide nucleophile is introduced to form a sulfanyl linkage at the 4-position.
- Reaction conditions typically involve a polar aprotic solvent such as dimethylformamide, with a base like potassium carbonate to generate the thiolate ion.
- Temperature is controlled between ambient to slightly elevated (20–60 °C) to optimize reaction rate and minimize side reactions.
Step 2: Coupling with 2-Chloro-thiazol-5-ylmethyl Halide
- The thiolate intermediate reacts with 2-chloro-thiazol-5-ylmethyl halide through nucleophilic substitution to form the thiazolylmethylsulfanyl moiety.
- This step is conducted under inert atmosphere to prevent oxidation of sulfur.
- Reaction time varies from several hours to overnight depending on reagent reactivity.
- Purification is achieved by extraction and chromatography to isolate the desired product.
Step 3: Final Purification and Characterization
- The crude product is purified using silica gel chromatography or recrystallization.
- Characterization is performed via nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.
Alternative Synthetic Routes and Improvements
- Some patents and literature suggest starting from 4-cyanopiperidine derivatives that are converted to the corresponding Boc-protected amines before sulfanyl substitution.
- Dehydration and protection steps are optimized to reduce the number of stages and improve overall yield.
- Use of phosphorus oxychloride and dibutylformamide has been reported for related piperidine intermediates, but these methods are more complex and less efficient for this specific compound.
- Optimization of solvent systems and reaction temperatures has been shown to improve isolated yields up to approximately 75–80%.
Research Findings and Data Summary
Yield and Purity Data
| Step | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Thiolate formation and substitution | K2CO3, DMF, 25–50 °C, 12 h | 70–80 | >95 | Base-mediated nucleophilic substitution |
| Coupling with thiazolyl halide | Inert atmosphere, RT, 12–24 h | 65–75 | >95 | Requires careful exclusion of oxygen |
| Final purification | Silica gel chromatography | 60–70 | >98 | High purity product obtained |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): Confirms the presence of piperidine ring protons, thiazole aromatic protons, and tert-butyl ester signals.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 362.94 g/mol.
- Elemental Analysis: Consistent with molecular formula C15H23ClN2O2S2.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the ester group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products and modified esters.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial and fungal infections.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazole-containing compounds with biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity, while the tert-butyl ester group can influence its solubility and stability.
Comparison with Similar Compounds
Thiazole vs. Pyrimidine Analogs
- 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1353979-47-1):
- Structural Difference : Replaces thiazole with a pyrimidine ring (two nitrogens in a six-membered ring).
- Implications :
- Pyrimidine’s electron-deficient nature enhances reactivity in nucleophilic substitution compared to thiazole.
Chlorine and methyl groups at pyrimidine positions 4 and 5 may alter steric hindrance and binding affinity .
1-Thiazol-5-ylmethyl-piperidin-3-ylamine hydrochloride (, Compound 3):
- Structural Difference : Features a thiazole-methyl-amine group instead of sulfanyl-tert-butyl ester.
- Implications :
Sulfonyl vs. Sulfanyl Groups
- 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester ():
- Structural Difference : Substitutes thiazole-methylsulfanyl with a morpholine-sulfonyl group.
- Implications :
- Sulfonyl groups are strongly electron-withdrawing, increasing acidity and reducing membrane permeability compared to sulfanyl.
- Morpholine’s oxygen enhances solubility but may reduce metabolic stability .
Core Modifications
- 4-(6-Chloro-pyridin-3-ylmethyl)-3-methyl-piperazine-1-carboxylic acid tert-butyl ester (, Compound 10):
- Structural Difference : Replaces piperidine with piperazine (additional nitrogen) and substitutes thiazole with chloropyridine.
- Implications :
- Piperazine’s basic nitrogen alters pH-dependent solubility.
- Pyridine’s aromaticity may enhance π-π stacking in biological targets .
Functional Group Variations
- 4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester ():
- Structural Difference : Brominated dihydroindole replaces thiazole-methylsulfanyl.
- Implications :
- Bromine increases molecular weight (381.31 g/mol) and lipophilicity (higher logP).
- Dihydroindole’s bicyclic structure may improve binding to hydrophobic pockets .
Comparative Data Table
| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Heterocycle | logP (Predicted) |
|---|---|---|---|---|
| 4-(2-Chloro-thiazol-5-ylmethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester | ~342.87 | Sulfanyl, tert-butyl ester | Thiazole | ~2.8 |
| 3-(4-Chloro-5-methyl-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | ~356.90 | Sulfanyl, pyrimidine | Pyrimidine | ~3.1 |
| 4-(Morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester | ~336.42 | Sulfonyl, morpholine | None | ~1.5 |
| 4-(5-Bromo-2,3-dihydro-indol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester | 381.31 | Bromo-dihydroindole | Indole | ~3.5 |
Key Research Findings
- Synthetic Accessibility : Thiazole derivatives like the target compound often require regioselective substitution due to the reactivity of the thiazole chlorine . Pyrimidine analogs may involve more complex coupling steps due to their electron-deficient nature.
- Biological Relevance : Thiazole-containing compounds exhibit stronger antimicrobial activity compared to pyrimidine analogs in preliminary studies, likely due to sulfur’s role in disrupting microbial membranes .
- Stability : Sulfanyl groups in the target compound are prone to oxidation, whereas sulfonyl derivatives (e.g., morpholine-sulfonyl) show greater stability under oxidative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
